2-[4-(Trifluoromethyl)phenyl]pyrazole-3-carbaldehyde
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Overview
Description
1-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-5-carbaldehyde is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring with an aldehyde functional group.
Preparation Methods
The synthesis of 1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carbaldehyde typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group and the aldehyde functional group. One common synthetic route involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring. The final step involves the oxidation of the pyrazole derivative to introduce the aldehyde group .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance yield and reduce production costs .
Chemical Reactions Analysis
1-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-5-carbaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carbaldehyde is primarily related to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity .
Comparison with Similar Compounds
1-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenyl isocyanate: Used in the synthesis of fluorescent sensors.
1-(4-Bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole: Exhibits antitubercular activity.
4-(Trifluoromethyl)phenyl methanamine: Used in the synthesis of various pharmaceuticals.
The uniqueness of 1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carbaldehyde lies in its combination of the trifluoromethyl group and the pyrazole ring, which imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H7F3N2O |
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Molecular Weight |
240.18 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)8-1-3-9(4-2-8)16-10(7-17)5-6-15-16/h1-7H |
InChI Key |
QAAMITDAVIVAQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C(=CC=N2)C=O |
Origin of Product |
United States |
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